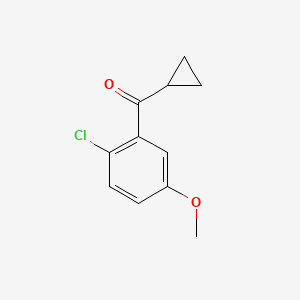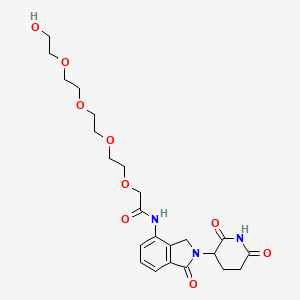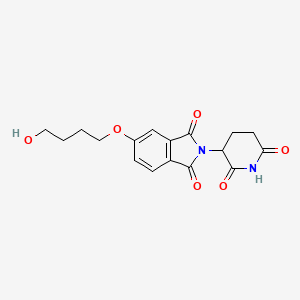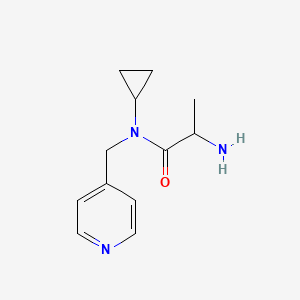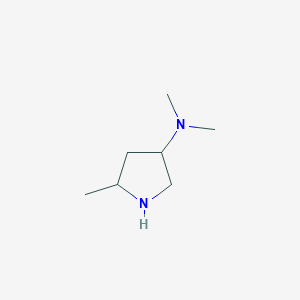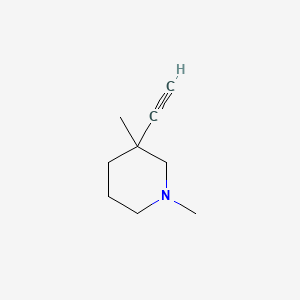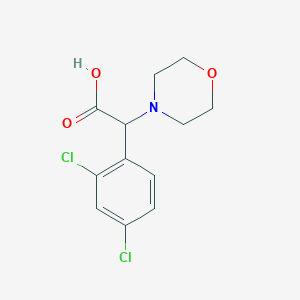
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate is a complex organic compound that features a tert-butyl group, an aminopropanamido group, and a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate compounds through a series of reactions such as amination, protection, and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. These methods can also help in scaling up the production while maintaining the purity and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine and carbamate functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate is used as a building block for the synthesis of more complex molecules. It can serve as a protecting group for amines, allowing for selective reactions to occur at other functional groups .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (2-aminocyclohexyl)carbamate
- tert-Butyl (2-aminopropyl)carbamate
Uniqueness
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct reactivity and interactions compared to other similar compounds .
Eigenschaften
Molekularformel |
C17H33N3O3 |
|---|---|
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C17H33N3O3/c1-11(2)20(16(22)23-17(4,5)6)14-10-8-7-9-13(14)19-15(21)12(3)18/h11-14H,7-10,18H2,1-6H3,(H,19,21) |
InChI-Schlüssel |
SQQMVVUDDZYMOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1CCCCC1NC(=O)C(C)N)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



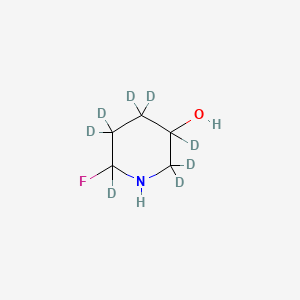
![N-{5-[(1E)-2-(7-chloro-1H-indol-4-yl)ethenyl]-1,3-thiazol-2-yl}-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine](/img/structure/B14774246.png)
![N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774266.png)
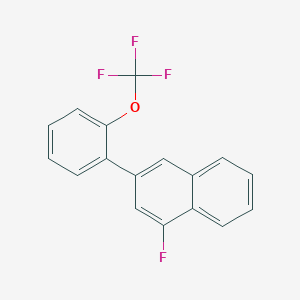

![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)
